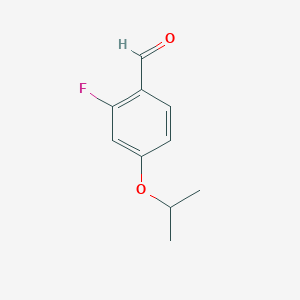

2-Fluoro-4-isopropoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOOMVDJWKWFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-4-isopropoxybenzaldehyde chemical properties

An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzaldehyde for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1242070-92-3), a key aromatic aldehyde intermediate in modern synthetic chemistry. Its unique substitution pattern, featuring a reactive aldehyde, an electron-withdrawing fluorine atom, and an electron-donating isopropoxy group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This document delves into its core chemical properties, provides a detailed synthetic protocol, explores its reactivity from a mechanistic standpoint, and discusses its applications in drug discovery. Safety protocols and expected spectroscopic signatures are also detailed to provide a complete profile for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a substituted aromatic aldehyde whose physicochemical properties are dictated by the interplay of its three functional groups. The fluorine atom enhances metabolic stability and modulates electronic properties, while the isopropoxy group influences solubility and serves as a key interaction moiety. The aldehyde group provides a primary reactive site for a multitude of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1242070-92-3 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥95% (typical) | [1] |

| Boiling Point | 252.1 ± 20.0 °C (Predicted for isomer 4-Fluoro-2-isopropoxybenzaldehyde) | [2] |

| Canonical SMILES | CC(C)OC1=CC=C(C=O)C(F)=C1 | [1] |

| InChI Key | RJOOMVDJWKWFDU-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with the readily available starting material, 3-fluorophenol. The strategic selection of an isopropyl protecting group for the phenolic hydroxyl is crucial for the subsequent steps.[3]

Synthetic Workflow Overview

The synthesis involves four key transformations:

-

Protection: Williamson ether synthesis to protect the phenolic hydroxyl group.

-

Bromination: Directed electrophilic aromatic substitution to install a bromine atom, which will be converted into the aldehyde.

-

Formylation: Grignard reagent formation followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

-

Work-up & Purification: Extraction and chromatographic purification to isolate the final product.

Sources

An In-Depth Technical Guide to 2-Fluoro-4-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-isopropoxybenzaldehyde, with the CAS number 1242070-92-3 , is a fluorinated aromatic aldehyde that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1] Its unique trifunctional substitution pattern—comprising a reactive aldehyde group, a sterically influential isopropoxy moiety, and an electron-withdrawing fluorine atom—renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its applications in drug discovery, and essential safety and handling information.

Chemical Properties and Data

This compound is a liquid at room temperature with a molecular weight of 182.19 g/mol .[1] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1242070-92-3 | [1] |

| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 | [1] |

| Synonyms | 2-Fluoro-4-(propan-2-yloxy)benzaldehyde | [1] |

| Physical State | Liquid | [1] |

| Purity (Typical) | ≥95% | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of its precursor, 2-fluoro-4-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the isopropoxy group.

Part 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde

A common route to 2-fluoro-4-hydroxybenzaldehyde involves the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reaction, and subsequent deprotection.

Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde [2][3]

-

Protection of 3-Fluorophenol: In a reaction vessel, 3-fluorophenol is reacted with 2-bromopropane in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to afford 1-fluoro-3-isopropoxybenzene.

-

Bromination: The resulting 1-fluoro-3-isopropoxybenzene is then brominated, typically using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, to yield 1-bromo-2-fluoro-4-isopropoxybenzene.

-

Grignard Reaction and Formylation: The aryl bromide is converted to a Grignard reagent by reacting it with magnesium turnings. This organometallic intermediate is then formylated using a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group, yielding this compound.

-

Deprotection: The isopropoxy group is then cleaved to reveal the hydroxyl group, yielding the final product, 2-fluoro-4-hydroxybenzaldehyde.

Caption: Synthetic workflow for 2-Fluoro-4-hydroxybenzaldehyde.

Part 2: O-Isopropylation via Williamson Ether Synthesis

The final step to obtain this compound is the O-isopropylation of 2-fluoro-4-hydroxybenzaldehyde. The Williamson ether synthesis is a reliable and widely used method for this transformation.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: 2-Fluoro-4-hydroxybenzaldehyde is dissolved in a polar aprotic solvent such as acetone or DMF. A base, typically potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Nucleophilic Substitution: 2-Bromopropane is added to the reaction mixture. The phenoxide acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane in an SN2 reaction, displacing the bromide and forming the desired ether linkage.

-

Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure this compound.

Caption: Williamson ether synthesis of the target compound.

Applications in Research and Drug Discovery

Fluorinated benzaldehydes are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. While specific research focusing on this compound is not extensively published, its structural motifs are found in various bioactive molecules. It serves as a key intermediate for the synthesis of more complex heterocyclic compounds. For instance, the precursor, 2-fluoro-4-hydroxybenzaldehyde, is utilized in the preparation of fused tricyclic imidazole-containing medicines and novel melanin-concentrating hormone receptor antagonists.[4]

The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, including:

-

Reductive amination: to form substituted benzylamines.

-

Wittig reaction: to generate substituted styrenes.

-

Aldol condensation: to form α,β-unsaturated ketones.

-

Synthesis of heterocycles: such as quinolines, and imidazoles.

These transformations allow for the incorporation of the 2-fluoro-4-isopropoxyphenyl moiety into larger, more complex molecules with potential therapeutic applications.

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for the closely related precursor, 2-fluoro-4-hydroxybenzaldehyde, the following hazards should be considered[5][6]:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons (in the range of 6.8-7.8 ppm) with splitting patterns influenced by the fluorine and isopropoxy substituents, a septet for the isopropoxy methine proton, and a doublet for the isopropoxy methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (around 190 ppm). Aromatic carbons will appear in the range of 110-165 ppm, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The isopropoxy carbons will be observed in the upfield region.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern is expected to involve the loss of the aldehyde group (-CHO), the isopropyl group, and potentially the entire isopropoxy group.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while multi-stepped, relies on well-established and reliable chemical transformations. The strategic placement of the fluoro, isopropoxy, and aldehyde functionalities provides a platform for the development of novel and complex molecular entities. As research in these areas continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in the scientific community.

References

-

PubChem. 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Supporting Information. [Link]

- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | 1242070-92-3 [amp.chemicalbook.com]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-4-isopropoxybenzaldehyde, a fluorinated aromatic aldehyde of increasing interest in the fields of medicinal chemistry and advanced materials science. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization methods, and its potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[1][2] this compound is a prime example of a versatile building block that combines the advantageous properties of a fluoroaromatic system with the reactivity of an aldehyde functional group. The isopropoxy group further modulates the electronic and steric properties of the molecule, offering a nuanced tool for synthetic chemists.

Physicochemical Properties of this compound

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. It is important to note that while some properties are reported by chemical suppliers, others, such as the boiling point and density, are often predicted values for this specific isomer and should be treated as estimates.

| Property | Value | Source |

| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [3] |

| Synonyms | 2-Fluoro-4-(propan-2-yloxy)benzaldehyde | [3] |

| CAS Number | 1242070-92-3 | [3] |

| Molecular Formula | C₁₀H₁₁FO₂ | [3] |

| Molecular Weight | 182.19 g/mol | [3] |

| Physical State | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Canonical SMILES | CC(C)OC1=CC=C(C=O)C(F)=C1 | [3] |

| InChI Key | RJOOMVDJWKWFDU-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Step-by-Step Protocol

A common and efficient method for the synthesis of this compound involves the Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzaldehyde. This approach is favored for its reliability and the relatively mild conditions required. A Chinese patent describes a similar transformation where an isopropoxy group is introduced onto a fluorinated phenolic compound.[4]

The Underlying Chemistry: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[4] In this case, the phenoxide of 2-fluoro-4-hydroxybenzaldehyde, generated by a base, attacks an isopropyl halide. The choice of a non-nucleophilic base is crucial to prevent side reactions with the aldehyde functionality. Potassium carbonate is a common and effective choice for this purpose.

Experimental Protocol

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

2-Bromopropane (or 2-iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-2.5 eq) followed by the slow addition of 2-bromopropane (1.2-1.5 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the isopropoxy group.

-

Aldehyde Proton: A singlet around δ 10.3 ppm.

-

Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

-

Isopropoxy Group: A septet for the methine proton (CH) around δ 4.7 ppm and a doublet for the two methyl groups (CH₃) around δ 1.4 ppm.

¹³C NMR: The carbon NMR spectrum will be characterized by the presence of ten distinct signals.

-

Carbonyl Carbon: A signal for the aldehyde carbonyl group around δ 188-190 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

Isopropoxy Carbons: A signal for the methine carbon around δ 71 ppm and a signal for the methyl carbons around δ 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O-C Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1100-1200 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern would likely involve the loss of the formyl group (-CHO), the isopropyl group, and potentially a propylene molecule from the isopropoxy group.

| Spectroscopic Data | Predicted Key Features |

| ¹H NMR | δ ~10.3 (s, 1H, CHO), δ ~7.5-6.8 (m, 3H, Ar-H), δ ~4.7 (sept, 1H, CH), δ ~1.4 (d, 6H, 2xCH₃) |

| ¹³C NMR | δ ~189 (C=O), δ ~165-110 (Ar-C, C-F), δ ~71 (CH), δ ~22 (CH₃) |

| IR (cm⁻¹) | ~2820, 2720 (C-H ald.), ~1700 (C=O), ~1600, 1500 (C=C arom.), ~1250 (C-O), ~1150 (C-F) |

| Mass Spec (m/z) | 182 (M⁺), 153 ([M-CHO]⁺), 139 ([M-C₃H₇]⁺) |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The combination of the reactive aldehyde group, the metabolically robust fluorine atom, and the modulating isopropoxy group makes it an attractive starting material for generating molecular diversity.

A Chinese patent highlights its role as a key intermediate in the synthesis of 2-fluoro-4-hydroxybenzaldehyde, which is a known precursor for various physiologically active compounds.[4] This underscores its utility in multi-step synthetic sequences aimed at producing novel drug candidates.

The general applications of fluorinated benzaldehydes in medicinal chemistry are extensive and include their use in the synthesis of:

-

Kinase Inhibitors: The benzaldehyde moiety can be elaborated into various heterocyclic scaffolds known to target protein kinases.

-

Antimicrobial Agents: The aromatic core can be incorporated into structures with antibacterial and antifungal properties.[5]

-

Central Nervous System (CNS) Agents: Fluorination is often employed to enhance brain penetration of drug candidates.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel, high-value molecules. Its fluorinated and functionalized structure provides a versatile platform for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and its likely applications, serving as a valuable resource for the scientific community.

References

- Zhou, Y., et al. (2020). Palladium-Catalyzed Carbonylative Synthesis of Aryl Aldehydes from Aryl Halides with a Formate as the CO Source. Organic Letters, 22(15), 5945–5949.

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022). Google Patents.

- López, C., et al. (2014). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magnetic Resonance in Chemistry, 52(10), 613-620.

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index database. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation [Video]. YouTube. Retrieved from [Link]

-

Chemical Instrumentation Facility - Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-isopropoxybenzaldehyde (C10H12O2). Retrieved from [Link]

Sources

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-Fluoro-4-isopropoxybenzaldehyde: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic profile of 2-Fluoro-4-isopropoxybenzaldehyde (CAS No. 1242070-92-3), a key intermediate in pharmaceutical and materials science research.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of spectroscopy and extensive comparative analysis with structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental considerations and interpretation of the results. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's structural and electronic properties.

Introduction: The Molecule in Focus

This compound belongs to the class of substituted aromatic aldehydes, compounds of significant interest due to the versatile reactivity of the formyl group and the influence of ring substituents on their chemical behavior. The presence of a fluorine atom at the ortho position and an isopropoxy group at the para position creates a unique electronic and steric environment, making detailed spectroscopic characterization essential for its application in complex synthetic pathways.

This guide will elucidate the expected spectroscopic signatures that confirm the molecular identity and purity of this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized throughout.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound (a liquid at room temperature[1]) in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution, particularly for resolving the complex splitting patterns of the aromatic protons.

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Sufficient scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is defined by the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define molecule structure mol [pos="0,0!", label=<

| C | C | C |

| C | C | C |

| C | C | C |

// Define atoms and groups H_aldehyde [pos="0.7,-0.5!", label="H (a)"]; O_aldehyde [pos="1.4,-0.5!", label="O"]; F_sub [pos="-0.7,1.5!", label="F"]; O_ether [pos="-1.4,0.5!", label="O"]; CH_iso [pos="-2.1,0.5!", label="CH (g)"]; CH3_iso1 [pos="-2.8,1.2!", label="CH₃ (h)"]; CH3_iso2 [pos="-2.8,-0.2!", label="CH₃ (h)"]; H_aro1 [pos="0.7,1.5!", label="H (d)"]; H_aro2 [pos="-0.7,-1.5!", label="H (f)"]; H_aro3 [pos="1.4,0.5!", label="H (e)"];

// Connect atoms edge [len=1.2]; mol:c1 -- mol:c2; mol:c2 -- mol:c3; mol:c3 -- mol:c4; mol:c4 -- mol:c5; mol:c5 -- mol:c6; mol:c6 -- mol:c1; mol:c1 -- H_aldehyde; H_aldehyde -- O_aldehyde [style=invis]; mol:c2 -- F_sub; mol:c4 -- O_ether; O_ether -- CH_iso; CH_iso -- CH3_iso1; CH_iso -- CH3_iso2; mol:c3 -- H_aro3; mol:c5 -- H_aro2; mol:c6 -- H_aro1;

} enddot Figure 1. Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|---|

| a | ~10.3 | d (J ≈ 3 Hz) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded, appearing far downfield. It is expected to show a small doublet coupling to the ortho fluorine atom. For comparison, the aldehyde proton in benzaldehyde is at ~10.0 ppm.[3] |

| d | ~7.8 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Aromatic (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, placing it downfield. It will be a doublet of doublets due to coupling with H-5 (ortho) and the fluorine at C-2 (meta). |

| e | ~7.0 | ddd (J ≈ 8.5, 2.0, 2.0 Hz) | 1H | Aromatic (H-5) | This proton is ortho to the electron-donating isopropoxy group, shifting it upfield. It will show coupling to H-6 (ortho), H-3 (meta), and the fluorine at C-2 (meta). |

| f | ~6.8 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Aromatic (H-3) | This proton is ortho to both the fluorine and isopropoxy groups. It will be a doublet of doublets due to coupling to the fluorine (ortho) and H-5 (meta). Data from 2-fluoro-4-methoxybenzaldehyde supports this upfield shift.[4] |

| g | ~4.7 | septet (J ≈ 6.0 Hz) | 1H | Isopropoxy (-CH) | The methine proton of the isopropoxy group will be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is consistent with being attached to an oxygen atom on an aromatic ring.[3] |

| h | ~1.4 | d (J ≈ 6.0 Hz) | 6H | Isopropoxy (-CH₃) | The two methyl groups are equivalent and appear as a doublet due to coupling with the single methine proton. This signal is characteristic of an isopropoxy group.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature. The key feature will be the observation of C-F coupling constants.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity (due to F) | Assignment | Rationale & Comparative Insights |

|---|---|---|---|

| ~189 | d (J ≈ 5 Hz) | C=O (Aldehyde) | The aldehyde carbon appears significantly downfield. A small coupling to the fluorine atom three bonds away (³JCF) is expected. For 4-fluorobenzaldehyde, this carbon appears at 190.5 ppm.[5] |

| ~165 | d (¹JCF ≈ 260 Hz) | C-F (C-2) | The carbon directly bonded to fluorine will show a very large one-bond coupling constant and will be shifted significantly downfield due to the electronegativity of fluorine.[5] |

| ~162 | s | C-O (C-4) | The carbon attached to the isopropoxy group is deshielded by the oxygen and appears downfield. |

| ~132 | d (³JCF ≈ 10 Hz) | C-H (C-6) | Aromatic carbon ortho to the aldehyde group. Shows a three-bond coupling to fluorine. |

| ~125 | d (²JCF ≈ 15 Hz) | C-CHO (C-1) | The carbon bearing the aldehyde group will show a two-bond coupling to the fluorine. |

| ~115 | d (⁴JCF ≈ 2 Hz) | C-H (C-5) | Aromatic carbon showing a small four-bond coupling to fluorine. |

| ~105 | d (²JCF ≈ 25 Hz) | C-H (C-3) | This carbon is ortho to the fluorine and will exhibit a large two-bond C-F coupling constant. |

| ~71 | s | -O-CH | The methine carbon of the isopropoxy group. Data from 4-isopropoxybenzaldehyde shows this at 70.4 ppm. |

| ~22 | s | -CH₃ | The two equivalent methyl carbons of the isopropoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient and common sampling technique.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Figure 2. Standard workflow for acquiring an FTIR-ATR spectrum of a liquid sample.

Methodology:

-

Instrument Setup: Ensure the FTIR spectrometer's ATR accessory (e.g., with a diamond or zinc selenide crystal) is clean.[6]

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.

-

Sample Application: A small drop of the neat liquid is placed directly onto the ATR crystal, ensuring it completely covers the crystal surface.[4]

-

Data Acquisition: The sample spectrum is collected, typically by averaging 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum will be dominated by characteristic absorptions from the aldehyde, the aromatic ring, and the ether linkage.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~2840 & ~2740 | Medium, Sharp | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | This pair of sharp peaks is highly characteristic of an aldehyde C-H bond and is a result of Fermi resonance.[7] |

| ~1700-1685 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) | This is one of the most intense and recognizable peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). The electron-donating isopropoxy group may lower it further. Spectra of related benzaldehydes confirm this range. |

| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1250 | Strong | C(sp²)-O Stretch | Aryl Ether | The stretching of the bond between the aromatic ring and the ether oxygen typically gives a strong absorption in this region. |

| ~1100 | Strong | C(sp³)-O Stretch | Alkyl Ether | The corresponding stretch for the alkyl portion of the ether linkage. |

| ~1200 | Strong | C-F Stretch | Aryl Fluoride | The C-F stretch gives a strong, characteristic absorption, though it can sometimes be obscured by other strong peaks in this "fingerprint" region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and clues about its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this one.

Experimental Protocol: Electron Ionization (EI-MS)

Methodology:

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification, or by direct injection.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Predicted Fragmentation Pattern

The molecular weight of this compound (C₁₀H₁₁FO₂) is 182.19 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the aldehyde and isopropoxy groups. Aromatic aldehydes are known to produce relatively stable molecular ions.

dot graph { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];

} enddot Figure 3. Predicted primary fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Major Mass Fragments (EI-MS)

| m/z | Predicted Fragment | Loss | Rationale |

|---|---|---|---|

| 182 | [C₁₀H₁₁FO₂]⁺• | - | Molecular Ion (M⁺•) . Expected to be of moderate to high intensity due to the stability of the aromatic system. |

| 181 | [C₁₀H₁₀FO₂]⁺ | •H | Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes. |

| 153 | [C₉H₁₀FO]⁺ | •CHO | Loss of the formyl radical (29 Da), another characteristic fragmentation pathway for benzaldehydes. |

| 140 | [C₇H₅FO₂]⁺• | C₃H₆ | Loss of propene (42 Da) via a McLafferty-type rearrangement involving the isopropoxy group, resulting in a 2-fluoro-4-hydroxybenzaldehyde radical cation. |

| 139 | [C₇H₄FO₂]⁺ | •C₃H₇ | Cleavage of the isopropyl group (43 Da), resulting in a 2-fluoro-4-oxobenzaldehyde cation. This fragment is analogous to the base peak at m/z 121 seen in 4-isopropoxybenzaldehyde.[3] |

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for the interpretation of its spectroscopic data. The aldehyde functionality is readily identified by its characteristic ¹H NMR signal (~10.3 ppm), strong IR carbonyl stretch (~1690 cm⁻¹), and MS fragmentation patterns involving losses of 1 Da (•H) and 29 Da (•CHO). The 2-fluoro and 4-isopropoxy substituents are confirmed by the specific splitting patterns and chemical shifts in the aromatic region of the NMR spectra, the large ¹JCF coupling in the ¹³C NMR, and the loss of an isopropyl/propene unit in the mass spectrum. This synthesized data serves as an authoritative reference for researchers working with this important chemical intermediate.

References

-

Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. (URL: [Link])

-

Supporting Information for a relevant chemical communication. (Source: Royal Society of Chemistry). (URL: [Link])

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. (URL: [Link])

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. (URL: [Link])

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. (URL: [Link])

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. (URL: [Link])

-

NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. (URL: [Link])

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). (URL: [Link])

-

Mass Spectrometry: Fragmentation. (n.d.). (Source: University of Colorado Boulder). (URL: [Link])

-

University of Calgary. (n.d.). Mass Spectrometry. (URL: [Link])

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 587246, 2-Fluoro-4-hydroxybenzaldehyde. (URL: [Link])

Sources

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-isopropoxybenzaldehyde

Introduction: A Versatile Fluorinated Building Block

2-Fluoro-4-isopropoxybenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde functionality, a sterically influential isopropoxy group, and a strongly electronegative fluorine atom, imparts a nuanced reactivity profile. This guide provides an in-depth exploration of the synthesis, core reactions, and practical applications of this valuable synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into organic molecules is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2] this compound serves as a key synthon in this context, providing a scaffold that marries the versatile chemistry of the benzaldehyde moiety with the advantageous properties of a fluoroaromatic system. This document will elucidate the electronic and steric interplay of the substituents, providing a predictive framework for its reactivity and a practical guide to its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 1242070-92-3 | [3] |

| Molecular Formula | C₁₀H₁₁FO₂ | [3] |

| Molecular Weight | 182.19 g/mol | [3] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Store in a cool, dry place | [3] |

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common and efficient route involves the protection of a substituted phenol, followed by ortho-directed metallation and formylation.[2]

Synthetic Workflow

A logical and field-tested workflow for the synthesis of this compound is depicted below. This process leverages a Grignard reaction for the introduction of the aldehyde functionality, a testament to its reliability in constructing sterically hindered aromatic aldehydes.

Caption: A typical synthetic workflow for this compound.

Experimental Protocol: Synthesis via Grignard Formylation

This protocol is adapted from established methodologies for the synthesis of substituted benzaldehydes.[1][2]

Step 1: Bromination of 1-Fluoro-3-isopropoxybenzene

-

To a solution of 1-fluoro-3-isopropoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-bromo-2-fluoro-4-isopropoxybenzene.

Step 2: Grignard Reaction and Formylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).

-

Add a solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the reaction begins, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.[1]

-

Cool the reaction mixture to 0 °C and add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.[1]

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]

-

Quench the reaction by slowly adding it to a cold, dilute solution of hydrochloric acid.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Core Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the fluorine atom, and the isopropoxy group.

Caption: Key reaction types for this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of transformations, including nucleophilic additions, oxidations, reductions, and olefination reactions.

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. A prime example is the Grignard reaction, which can be used to introduce alkyl or aryl substituents, leading to the formation of secondary alcohols.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 1-(2-fluoro-4-isopropoxyphenyl)ethanol.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-4-isopropoxybenzoic acid, using a variety of oxidizing agents.

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature |

| Pinnick Oxidation (NaClO₂, NaH₂PO₄) | t-BuOH/H₂O, room temperature |

Experimental Protocol: Pinnick Oxidation

-

Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.

-

To this solution, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

After completion, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-4-isopropoxybenzoic acid.

The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-fluoro-4-isopropoxyphenyl)methanol, using mild reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 1-2 hours until completion as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (2-fluoro-4-isopropoxyphenyl)methanol.

The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene, forming a new carbon-carbon double bond with high stereocontrol in many cases.

Experimental Protocol: Synthesis of a Stilbene Derivative

-

To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide to generate the ylide.

-

Stir the resulting colored solution for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate the desired stilbene derivative.

Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic and steric effects of the three substituents.

-

Isopropoxy Group (-O-iPr): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect.

-

Fluoro Group (-F): A deactivating group due to its -I (inductive) effect, but an ortho, para-director due to its +M effect.

-

Aldehyde Group (-CHO): A strongly deactivating, meta-directing group due to its -I and -M effects.

The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the C-3 and C-5 positions. The C-5 position is activated by the para-directing isopropoxy group and the ortho-directing fluoro group, while being meta to the deactivating aldehyde group. The C-3 position is activated by the ortho-directing isopropoxy group and is also meta to the aldehyde. Steric hindrance from the adjacent isopropoxy and aldehyde groups may influence the relative rates of substitution at these positions.

Predicted Regioselectivity for Nitration

Based on the analysis of directing effects, nitration of this compound is expected to yield a mixture of 2-fluoro-4-isopropoxy-3-nitrobenzaldehyde and 2-fluoro-4-isopropoxy-5-nitrobenzaldehyde. The exact ratio would depend on the specific reaction conditions.

Hypothetical Protocol: Nitration

-

To a solution of this compound in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Separate the isomeric products by column chromatography.

Characterization

Due to the lack of publicly available experimental spectroscopic data for this compound, the following characterization data is based on prediction and comparison with structurally similar compounds.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data provides a useful reference for the structural elucidation of this compound.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Assignment |

| ~10.3 | (s, 1H, -CHO) |

| ~7.8 | (d, 1H, Ar-H) |

| ~6.8 | (m, 2H, Ar-H) |

| ~4.7 | (sept, 1H, -CH(CH₃)₂) |

| ~1.4 | (d, 6H, -CH(CH₃)₂) |

Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 182. Key fragmentation pathways would likely involve the loss of the isopropoxy group, the aldehyde group, and potentially cleavage of the isopropyl group.

Applications in Drug Discovery and Materials Science

Fluorinated benzaldehydes are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This compound, with its specific substitution pattern, can be utilized in the synthesis of novel kinase inhibitors, antifungal agents, and other therapeutics.[4] For instance, it can serve as a precursor for the synthesis of fluorinated stilbene derivatives, a class of compounds known for their diverse pharmacological activities, including fungicidal properties.[5]

Conclusion

This compound is a highly versatile and valuable intermediate in modern organic synthesis. Its reactivity is a finely tuned balance of the electronic and steric contributions of its constituent functional groups. This guide has provided a comprehensive overview of its synthesis, core reactivity, and potential applications, offering both a theoretical framework and practical protocols to aid researchers in leveraging this important building block for the discovery and development of novel molecules. The predictable nature of its reactivity, combined with the strategic value of its fluorinated scaffold, ensures that this compound will continue to be a compound of significant interest in the scientific community.

References

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022).

-

The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4 - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi. (2015). PubMed. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

- US4845304A - Process for producing fluorobenzaldehydes. (1989).

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). (n.d.). Human Metabolome Database. [Link]

-

2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. (n.d.). PubChem. [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

-

Synthetic approaches toward stilbenes and their related structures. (n.d.). PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7 [smolecule.com]

- 5. Buy 1-Fluoro-3-isopropoxy-2-nitrobenzene (EVT-1664354) | 1233951-63-7 [evitachem.com]

A Technical Guide to the Research Applications of 2-Fluoro-4-isopropoxybenzaldehyde: A Versatile Synthetic Building Block

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 2-Fluoro-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde with significant promise in medicinal chemistry and materials science. While direct research on this specific molecule is emerging, its unique combination of a reactive aldehyde, a strategically positioned fluorine atom, and a lipophilic isopropoxy group makes it a highly valuable and versatile building block. This document synthesizes information from analogous compounds and established chemical principles to present a forward-looking perspective on its utility. We will delve into its physicochemical properties, synthetic access, and propose detailed experimental workflows for its application in the synthesis of bioactive molecules and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds in their work.

Introduction: The Strategic Value of Fluorinated Benzaldehydes

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[3][4][5] Fluorinated benzaldehydes, in particular, are powerful intermediates, offering a reactive aldehyde handle for a multitude of synthetic transformations.[1][6]

This compound (C₁₀H₁₁FO₂) is a compelling example of this class of compounds. Its structure combines three key functional motifs:

-

An Aldehyde Group: A versatile functional group that readily participates in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations, enabling the construction of complex molecular architectures.[7]

-

A Fluorine Atom at the 2-position: The ortho-fluorine substituent can influence the electronic properties of the aromatic ring and the reactivity of the adjacent aldehyde group. It can also participate in favorable interactions with biological targets.

-

An Isopropoxy Group at the 4-position: This bulky, lipophilic group can enhance the molecule's solubility in nonpolar environments and contribute to its overall pharmacokinetic properties.[8]

This guide will illuminate the untapped potential of this compound, positioning it as a key building block for future innovations.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is fundamental to its application.

| Property | Value | Source |

| CAS Number | 1242070-92-3 | [9] |

| Molecular Formula | C₁₀H₁₁FO₂ | [9] |

| Molecular Weight | 182.19 g/mol | [9] |

| Appearance | Liquid | [9] |

| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [9] |

| Purity | Typically ≥95% | [9] |

Synthesis of this compound

A documented synthetic route to this compound involves a multi-step process starting from 3-fluorophenol. This synthesis highlights the compound's role as a key intermediate.[10]

Caption: Synthetic pathway to this compound.

Potential Research Applications in Medicinal Chemistry

The structural motifs of this compound suggest its utility in the synthesis of various classes of bioactive compounds.

Intermediate for the Synthesis of 2-Fluoro-4-hydroxybenzaldehyde Derivatives

A primary application of this compound is as a protected precursor to 2-fluoro-4-hydroxybenzaldehyde.[10] The latter is a valuable intermediate in the synthesis of pharmacologically active compounds, including melanin-concentrating hormone receptor antagonists and fused tricyclic imidazoles.[10] The isopropoxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions.

Experimental Protocol: Deprotection to 2-Fluoro-4-hydroxybenzaldehyde [10]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution to the recommended temperature (e.g., -78 °C) and add a solution of boron trichloride (BCl₃) (1.0 M in an appropriate solvent) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of methanol, followed by water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-hydroxybenzaldehyde.

Synthesis of Chalcones and Flavonoids with Potential Biological Activity

Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can serve as a key starting material for the synthesis of novel chalcone derivatives through a Claisen-Schmidt condensation with an appropriate acetophenone.

Caption: Proposed synthesis of chalcones and flavonoids.

Development of Schiff Bases as Potential Therapeutic Agents

The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff bases through condensation with primary amines. Schiff bases are a class of compounds with diverse pharmacological activities, including antibacterial, antifungal, and antitumor effects. The resulting imine can be further reduced to a secondary amine, providing access to a wider range of molecular scaffolds.

Potential Research Applications in Materials Science

The unique electronic and physical properties imparted by the fluoro and isopropoxy groups suggest that this compound could be a valuable monomer or precursor in the development of advanced materials.[11]

Synthesis of Novel Polymers and Coatings

The aldehyde group can participate in polymerization reactions, such as polycondensation, to form novel polymers. The presence of the fluorine atom can enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer, making it suitable for high-performance coatings and specialty plastics.[11]

Precursor for Organic Electronic Materials

Aromatic aldehydes are precursors to various conjugated molecules used in organic electronics. The electronic properties of the benzaldehyde ring, modulated by the electron-withdrawing fluorine and electron-donating isopropoxy group, could be harnessed in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[11]

Workflow for Investigating Polymer Synthesis

Caption: Workflow for polymer synthesis and characterization.

Conclusion and Future Outlook

This compound stands as a promising yet underexplored building block with significant potential across multiple scientific disciplines. Its strategic combination of a reactive aldehyde, a modulating fluorine atom, and a lipophilic isopropoxy group provides a versatile platform for the synthesis of novel compounds. In medicinal chemistry, it offers a gateway to new bioactive molecules, particularly as a precursor to 2-fluoro-4-hydroxybenzaldehyde derivatives and as a scaffold for chalcones and Schiff bases. In materials science, its unique electronic and physical properties make it an attractive candidate for the development of high-performance polymers and organic electronic materials.

The experimental protocols and research avenues proposed in this guide are intended to serve as a foundation for further investigation. It is our belief that as researchers continue to explore the rich chemistry of fluorinated aromatic compounds, this compound will emerge as a key component in the development of next-generation pharmaceuticals and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. Retrieved from [Link]

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022). Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). 2-Fluoro-4-methoxybenzaldehyde: Your Partner in Advanced Organic Synthesis. Retrieved from [Link]

-

Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. (2011, August 15). ScholarWorks at UMass Boston. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

- US4845304A - Process for producing fluorobenzaldehydes. (1989). Google Patents.

- US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (1984). Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (2008, July). ResearchGate. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS N/A | this compound. Retrieved from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17). ACS Publications. Retrieved from [Link]

- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (2011). Google Patents.

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent. Retrieved from [Link]

-

Dikusar, E. A., & Potkin, V. I. (2025, August 9). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. ResearchGate. Retrieved from [Link]

-

Bioactive heterocycles containing endocyclic N-hydroxy groups. (n.d.). PubMed Central. Retrieved from [Link]

- US6455739B1 - Production of 4-fluorobenzaldehyde. (2002). Google Patents.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). OICC Press. Retrieved from [Link]

-

Natural Products Containing the Nitrile Functional Group and Their Biological Activities. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. (2020). PubMed. Retrieved from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Publishing. Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central. Retrieved from [Link]

-

Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7 [smolecule.com]

- 8. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

The Versatile Virtues of 2-Fluoro-4-isopropoxybenzaldehyde: A Synthetic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and lipophilic moieties into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability, while carefully chosen lipophilic groups can enhance membrane permeability and target engagement. It is at the confluence of these design principles that 2-Fluoro-4-isopropoxybenzaldehyde emerges as a highly valuable and versatile synthetic building block. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, characteristic reactivity, and its burgeoning applications in the development of novel therapeutic agents.

Core Attributes: A Marriage of Reactivity and Strategic Substitution

This compound, with the chemical formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol , is a liquid at room temperature.[1] Its structure is characterized by a benzaldehyde core, which offers a reactive aldehyde functionality for a plethora of chemical transformations. The strategic placement of a fluorine atom at the 2-position and an isopropoxy group at the 4-position bestows upon this molecule a unique set of properties that are highly sought after in contemporary drug discovery programs.

The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This can modulate the acidity of adjacent protons and influence the reactivity of the aromatic ring. Furthermore, the presence of fluorine can block metabolic oxidation at that position, a common strategy to improve the pharmacokinetic profile of a drug candidate. The isopropoxy group, on the other hand, introduces a degree of lipophilicity, which can be crucial for traversing cellular membranes to reach intracellular targets. The branched nature of the isopropyl group can also provide steric hindrance, which can be exploited to direct the regioselectivity of certain reactions or to fine-tune the binding of the final molecule to its biological target.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1242070-92-3 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Appearance | Liquid | [1] |

| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [1] |

Synthesis of this compound: A Step-by-Step Protocol

A robust and scalable synthesis of this compound is crucial for its widespread application. A common and effective strategy commences with the readily available starting material, 3-fluorophenol. The synthetic sequence involves the protection of the phenolic hydroxyl group as an isopropyl ether, followed by regioselective functionalization of the aromatic ring to introduce the aldehyde functionality.

Experimental Protocol: A Four-Step Synthesis

The following protocol is a representative procedure for the preparation of this compound, adapted from established methodologies.

Step 1: O-Isopropylation of 3-Fluorophenol

In this initial step, the phenolic hydroxyl group of 3-fluorophenol is protected as an isopropyl ether. This is a crucial maneuver to prevent unwanted side reactions in the subsequent steps and to install the desired isopropoxy moiety.

-

To a solution of 3-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile, is added a base, typically potassium carbonate (K₂CO₃) (2.0-2.5 eq).

-

The mixture is stirred at room temperature, and then 2-bromopropane (1.2-1.5 eq) is added dropwise.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude 1-fluoro-3-isopropoxybenzene is purified by distillation or column chromatography.

Step 2: Bromination of 1-Fluoro-3-isopropoxybenzene

With the hydroxyl group protected, the next step involves the regioselective introduction of a bromine atom onto the aromatic ring. This bromine atom will serve as a handle for the subsequent introduction of the formyl group.

-

1-Fluoro-3-isopropoxybenzene (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

The solution is cooled to 0°C, and a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq), is added portion-wise.

-

The reaction is stirred at 0°C and allowed to slowly warm to room temperature while being monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to afford crude 1-bromo-2-fluoro-4-isopropoxybenzene, which may be purified by column chromatography.

Step 3: Grignard Reaction and Formylation

The bromine atom is then converted into a Grignard reagent, which is a powerful nucleophile. This nucleophile is then reacted with a formylating agent to introduce the aldehyde group.

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are stirred. A small crystal of iodine can be added to activate the magnesium.

-

A solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary.

-

Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0°C.

-

Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) is then added dropwise to the Grignard reagent.

-

The reaction is stirred at 0°C for a period and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 4: Work-up and Purification

The final step involves the isolation and purification of the desired product.

-

The quenched reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound is then purified by column chromatography on silica gel to yield the final product.

Sources

The Synthetic Versatility and Pharmaceutical Importance of 2-Fluoro-4-isopropoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Aromatic Aldehyde with Strategic Importance

2-Fluoro-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its strategic importance lies in the unique combination of its functional groups: a reactive aldehyde, a metabolically robust isopropoxy group, and a fluorine atom that can enhance the pharmacological properties of a final drug candidate. The presence of fluorine in a molecule can significantly impact its metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable feature in modern drug design. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1242070-92-3 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Appearance | Liquid | [1] |